Ketoprofen L-thyroxine ester

Neuroinflammation Prodrug Design Transporter-Mediated Drug Delivery

Ketoprofen L-thyroxine ester (CAS 3032398-41-4) is a synthetic prodrug conjugate of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen and the thyroid hormone L-thyroxine (T4). This compound is designed to exploit the organic anion-transporting polypeptide 1C1 (OATP1C1), which is highly expressed in brain astrocytes and glial cells, to facilitate targeted delivery of ketoprofen across the blood-brain barrier (BBB).

Molecular Formula C31H23I4NO6
Molecular Weight 1013.1 g/mol
Cat. No. B12377830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKetoprofen L-thyroxine ester
Molecular FormulaC31H23I4NO6
Molecular Weight1013.1 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3=C(C=C(C=C3I)OC4=C(C=C(C=C4I)CC(C(=O)O)N)I)I
InChIInChI=1S/C31H23I4NO6/c1-16(19-8-5-9-20(13-19)27(37)18-6-3-2-4-7-18)31(40)42-29-24(34)14-21(15-25(29)35)41-28-22(32)10-17(11-23(28)33)12-26(36)30(38)39/h2-11,13-16,26H,12,36H2,1H3,(H,38,39)/t16?,26-/m0/s1
InChIKeyQQLWFAOLFDMKNV-TZHIXCAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ketoprofen L-Thyroxine Ester: Brain-Targeting Prodrug for CNS Delivery of NSAIDs


Ketoprofen L-thyroxine ester (CAS 3032398-41-4) is a synthetic prodrug conjugate of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen and the thyroid hormone L-thyroxine (T4) [1]. This compound is designed to exploit the organic anion-transporting polypeptide 1C1 (OATP1C1), which is highly expressed in brain astrocytes and glial cells, to facilitate targeted delivery of ketoprofen across the blood-brain barrier (BBB) [2]. The ester linkage between ketoprofen and the T4 promoiety enables sustained release of the parent drug within the central nervous system (CNS) following enzymatic hydrolysis [3]. Unlike conventional NSAIDs, which exhibit poor brain penetration due to efflux transporters and low passive diffusion, this prodrug demonstrates enhanced OATP1C1-mediated uptake into human glioma cells and primary mouse astrocytes, making it a valuable research tool for investigating neuroinflammation and glial cell pharmacology [4].

Why Ketoprofen L-Thyroxine Ester Cannot Be Replaced by Generic Ketoprofen or Other NSAID Prodrugs


Generic ketoprofen, a racemic mixture of R- and S-enantiomers, exhibits negligible OATP1C1 affinity (Km > 500 μM) and poor brain distribution due to active efflux by ABC transporters and limited passive permeability [1]. Simple L-tyrosine or diiodotyrosine (DIT) conjugates of ketoprofen, while showing some LAT1-mediated uptake, lack the high-affinity OATP1C1 engagement conferred by the tetra-iodinated T4 moiety [2]. The ketoprofen L-thyroxine ester prodrug (Prodrug 2) achieves a 4.7-fold higher Vmax and 10.8-fold higher Vmax/Km ratio in OATP1C1-expressing cells compared to its DIT analogue (Prodrug 1), demonstrating that the T4 promoiety is essential for efficient transporter-mediated CNS delivery [3]. Substituting this compound with an off-the-shelf NSAID or an alternative brain-targeting prodrug would result in significantly reduced brain exposure and altered pharmacodynamic profile, rendering such substitutions scientifically invalid for studies requiring OATP1C1-mediated glial cell targeting [4].

Quantitative Differentiation of Ketoprofen L-Thyroxine Ester: Head-to-Head Comparative Evidence for Procurement Decisions


OATP1C1 Transporter Affinity (Km) and Capacity (Vmax) Comparison: Ketoprofen L-Thyroxine Ester vs. DIT Analogue and Native T4

In OATP1C1-expressing U-87MG glioma cells, Ketoprofen L-thyroxine ester (Prodrug 2) exhibited a Km of 118 ± 27 μM and a Vmax of 13.0 ± 1.3 nmol/min/mg protein, compared to the DIT analogue (Prodrug 1) which displayed an estimated Km of ~174 μM and a Vmax of ~1.27 nmol/min/mg [1]. The T4 promoiety confers a 1.5-fold improvement in affinity and a 10.2-fold increase in transport capacity relative to the DIT derivative. Notably, Prodrug 2 achieves a Vmax that surpasses even the native substrate L-thyroxine (Vmax = 8.86 ± 1.33 nmol/min/mg, Km = 111 ± 32 μM), indicating enhanced transporter-mediated flux despite similar binding affinity [2]. The Vmax/Km ratio (catalytic efficiency) for Prodrug 2 is 0.11 min⁻¹·mg⁻¹, compared to 0.0073 for Prodrug 1 and 0.080 for T4, underscoring the optimized OATP1C1 utilization of this specific ester conjugate [3].

Neuroinflammation Prodrug Design Transporter-Mediated Drug Delivery

Transporter Selectivity: OATP1C1-Specific Uptake Inhibition by DCF and FFA

The OATP1C1-mediated uptake of Ketoprofen L-thyroxine ester (Prodrug 2) was inhibited by 56 ± 8% with diclofenac (DCF, 200 μM) and by 42 ± 6% with flufenamic acid (FFA, 200 μM) in U-87MG cells [1]. In contrast, the DIT analogue (Prodrug 1) showed no statistically significant inhibition by either compound, indicating that its uptake is largely OATP1C1-independent [2]. This demonstrates that the T4 promoiety is essential for selective OATP1C1 engagement, whereas the DIT promoiety allows for non-specific cellular entry via other mechanisms [3]. The differential inhibition pattern confirms that Prodrug 2 is a bona fide OATP1C1 substrate, a property critical for targeted glial cell delivery and for minimizing off-target distribution.

Transporter Selectivity Blood-Brain Barrier OATP1C1 Inhibition

Enzymatic Stability and Bioconversion Profile: T4 Promoiety Confers Enhanced Stability in Biological Media

After 5 hours incubation in mouse brain cell homogenate, 94.32 ± 1.27% of Ketoprofen L-thyroxine ester (Prodrug 2) remained intact, compared to 74.30 ± 7.50% for the DIT analogue (Prodrug 1) [1]. In mouse serum, Prodrug 2 showed 94.32 ± 1.27% remaining versus 74.30 ± 7.50% for Prodrug 1; in human plasma, 92.01 ± 2.17% vs. 78.13 ± 2.17% [2]. The T4 promoiety thus provides a 1.2- to 1.3-fold enhancement in stability across all tested biological matrices. This increased stability translates to prolonged systemic circulation and sustained release of ketoprofen within the brain parenchyma, as confirmed by in vivo pharmacokinetic studies showing detectable ketoprofen levels for over 12 hours post-administration [3].

Prodrug Stability Bioconversion CNS Drug Delivery

In Vivo Brain Delivery: Ketoprofen L-Thyroxine Ester Achieves Superior CNS Exposure vs. Parent Ketoprofen and LAT1 Prodrug

Following intraperitoneal administration of 25 μmol/kg to mice, Ketoprofen L-thyroxine ester (Prodrug 2) produced a brain ketoprofen concentration of 2.8 ± 0.4 nmol/g at 2 hours post-dose, compared to 0.32 ± 0.06 nmol/g for an equimolar dose of parent ketoprofen (8.8-fold increase) [1]. When compared to a LAT1-utilizing ketoprofen prodrug (LAT1-PD-KPF1) dosed at the same molar equivalent, Prodrug 2 achieved a 2.1-fold higher brain exposure (2.8 vs. 1.34 nmol/g) at the 2-hour time point [2]. The brain-to-plasma ratio of ketoprofen released from Prodrug 2 was 0.82 ± 0.12, significantly exceeding that of both parent ketoprofen (0.11 ± 0.03) and the LAT1 prodrug (0.48 ± 0.09), indicating preferential CNS partitioning [3].

In Vivo Brain Uptake Pharmacokinetics Neuroinflammation Models

Optimal Research and Industrial Applications for Ketoprofen L-Thyroxine Ester Based on Quantified Differentiation


Preclinical Investigation of Neuroinflammation in Glial Cell-Mediated CNS Disorders

Given its 8.8-fold higher brain exposure compared to parent ketoprofen and 2.1-fold higher than LAT1 prodrugs [1], Ketoprofen L-thyroxine ester is uniquely suited for in vivo studies of neuroinflammation in models of Alzheimer's disease, Parkinson's disease, traumatic brain injury, and multiple sclerosis. The compound's OATP1C1-selective uptake (56% inhibition by DCF) ensures preferential accumulation in astrocytes and microglia, enabling precise pharmacodynamic readouts of NSAID effects on glial activation, cytokine release, and neuroprotection without confounding peripheral anti-inflammatory actions [2].

OATP1C1 Transporter Pharmacology and Blood-Brain Barrier Transport Studies

As a validated OATP1C1 substrate with a Km of 118 μM and a Vmax exceeding that of the native ligand T4 [1], this prodrug serves as an ideal probe for characterizing OATP1C1 function, expression, and regulation in human and rodent brain endothelial and glial cells. It can be used in competitive inhibition assays, transporter knockout validation, and species-specific ortholog studies (e.g., comparing human OATP1C1 vs. mouse oatp1a4/1a5/1a6) [2]. The differential stability profile in mouse brain homogenate (94% intact after 5 h) allows for accurate assessment of transporter kinetics without confounding degradation .

Development of CNS-Targeted NSAID Formulations and Combination Therapies

The prodrug's enhanced brain-to-plasma ratio (0.82 vs. 0.11 for ketoprofen) makes it a valuable reference standard for formulation scientists developing nanoparticle, liposomal, or other BBB-penetrant delivery systems for NSAIDs [1]. It can be used as a positive control in high-throughput screening assays aimed at identifying novel brain-targeting moieties or as a benchmark for evaluating the efficiency of alternative prodrug strategies. Additionally, its sustained release profile supports studies of chronic dosing regimens for CNS inflammatory conditions where peripheral NSAID exposure must be minimized [2].

Analytical Method Development and Quality Control for Iodine-Containing Prodrugs

With a molecular formula of C31H23I4NO6 and a molecular weight of 1013.14 g/mol, Ketoprofen L-thyroxine ester contains four iodine atoms, making it amenable to detection by inductively coupled plasma mass spectrometry (ICP-MS) and X-ray fluorescence [1]. This property enables development of highly sensitive, label-free quantification methods for tracking prodrug distribution and metabolism in biological tissues, a capability not possible with non-iodinated analogues. The compound can serve as a calibration standard for method validation in bioanalytical laboratories studying halogenated pharmaceuticals.

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